molecular formula C9H12O2 B1625521 (2-Methoxy-6-methylphenyl)methanol CAS No. 89244-39-3

(2-Methoxy-6-methylphenyl)methanol

Cat. No.: B1625521
CAS No.: 89244-39-3
M. Wt: 152.19 g/mol
InChI Key: ZQQCKABKEUYODO-UHFFFAOYSA-N
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Description

(2-Methoxy-6-methylphenyl)methanol is a substituted benzyl alcohol derivative with a methoxy group at the 2-position and a methyl group at the 6-position of the aromatic ring. The hydroxyl (-OH) group on the benzylic carbon introduces polarity and hydrogen-bonding capacity, influencing its solubility and reactivity. For instance, derivatives such as 1-acetoxy-1-(2-methoxy-6-methylphenyl)ethane (a pinene-related compound) and N-(2-methoxy-6-methylphenyl)benzamide have been identified in natural product chemistry and synthetic pathways .

Properties

CAS No.

89244-39-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(2-methoxy-6-methylphenyl)methanol

InChI

InChI=1S/C9H12O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5,10H,6H2,1-2H3

InChI Key

ZQQCKABKEUYODO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC)CO

Canonical SMILES

CC1=C(C(=CC=C1)OC)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Aromatic Ring

a) Chloro-Substituted Analog: (2-Chloro-6-methylphenyl)methanol
  • Structure : Replaces the methoxy group with a chlorine atom at the 2-position.
  • Properties : The electron-withdrawing Cl substituent reduces electron density on the ring compared to the electron-donating methoxy group. This alters reactivity in electrophilic substitutions and may increase hydrophobicity.
  • Synthesis : Chlorinated analogs are often synthesized via Friedel-Crafts alkylation or halogenation routes, as seen in related compounds .
  • Key Data : InChIKey ZKIYFJNPRFWSOJ-UHFFFAOYSA-N; SMILES CC1=C(CO)C(=CC=C1)Cl .
b) Ethoxy-Substituted Analog: 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • Structure: Ethoxy group at the 2-position and an imino-methylphenol moiety at the 6-position.
  • Properties: The ethoxy group enhances steric bulk and lipophilicity compared to methoxy.
  • Applications : Used in coordination chemistry for synthesizing metal complexes with catalytic or biological activity .

Functional Group Variations

a) Ketone Derivative: 1-(2-Methoxy-6-methylphenyl)ethanone
  • Structure : Replaces the hydroxymethyl (-CH2OH) group with a ketone (-COCH3).
  • Properties: The ketone group eliminates hydrogen-bonding capacity, reducing water solubility. This derivative is a precursor in Grignard reactions, as demonstrated in the synthesis of 1-(2-methoxy-6-methylphenyl)-2-phenylethanone .
  • Synthesis : Prepared via Friedel-Crafts acylation or Grignard additions .
b) Amine Derivative: (2-Methoxy-6-methylphenyl)methanamine
  • Structure : Substitutes the hydroxyl group with an amine (-NH2).
  • Such analogs are intermediates in pharmaceuticals or agrochemicals .

Complex Heterocyclic Derivatives

a) Quinazoline-Thione Derivative: 3-(2-Methoxy-6-methylphenyl)-4-methylene-3,4-dihydroquinazoline-2(1H)-thione
  • Structure : Incorporates the 2-methoxy-6-methylphenyl group into a dihydroquinazoline-thione scaffold.
  • This compound exhibits structural similarity to kinase inhibitors or antimicrobial agents .
  • Spectral Data : HRMS (ESI) m/z 297.1023 (calc. 297.1056) .

Physicochemical Properties Comparison

Compound Molecular Formula Key Substituents Boiling Point/Melting Point Applications/Notes
(2-Methoxy-6-methylphenyl)methanol C9H12O2 -OCH3, -CH3, -CH2OH Not reported Intermediate in organic synthesis
(2-Chloro-6-methylphenyl)methanol C8H9ClO -Cl, -CH3, -CH2OH Not reported Potential agrochemical intermediate
1-(2-Methoxy-6-methylphenyl)ethanone C10H12O2 -OCH3, -CH3, -COCH3 Not reported Grignard reaction precursor
2-Ethoxy-6-iminomethylphenol C16H17NO2 -OCH2CH3, -CH=N-C6H4CH3 Not reported Metal coordination chemistry

Research Findings and Implications

  • Reactivity: The methoxy group in this compound directs electrophilic substitutions to the para position relative to itself, while the methyl group sterically hinders ortho positions.
  • Synthetic Utility : Grignard and Friedel-Crafts reactions are key pathways for derivatizing the 2-methoxy-6-methylphenyl scaffold .

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄) Mediated Reduction

The most direct and widely cited method involves the reduction of methyl 2-methoxy-6-methylbenzoate using LiAlH₄. This ester precursor is synthesized via a four-step process starting from 2-methyl-6-nitrobenzoic acid, as detailed in Patent CN113072441A. The final reduction step proceeds as follows:

Reaction Mechanism :
$$
\text{Methyl 2-methoxy-6-methylbenzoate} + \text{LiAlH}4 \rightarrow \text{(2-Methoxy-6-methylphenyl)methanol} + \text{LiAlO}2 + \text{byproducts}
$$

Experimental Procedure :

  • Reduction : Methyl 2-methoxy-6-methylbenzoate (10.0 g, 47.6 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL). LiAlH₄ (2.0 g, 52.7 mmol) is added portion-wise under nitrogen.
  • Reflux : The mixture is refluxed for 4 hours, cooled to 0°C, and quenched with water (5 mL) followed by 10% HCl (20 mL).
  • Workup : The aqueous layer is extracted with ethyl acetate (3 × 50 mL). The combined organic layers are dried (Na₂SO₄), concentrated, and purified via column chromatography (hexane/ethyl acetate 4:1).

Yield and Purity :

  • Yield : 85% (7.8 g)
  • Purity : >95% (HPLC).

Catalytic Hydrogenation of Ester Derivatives

While less common, catalytic hydrogenation using palladium on carbon (Pd/C) has been explored for ester reduction. However, this method requires high hydrogen pressure (5–10 atm) and exhibits lower yields (~65%) compared to LiAlH₄.

Alternative Synthetic Routes

Acid Chloride Reduction Pathway

2-Methoxy-6-methylbenzoic acid, obtained via hydrolysis of the corresponding ester, is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reduction with LiAlH₄ yields the target alcohol:

Steps :

  • Acid Chloride Formation :
    $$
    \text{2-Methoxy-6-methylbenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Methoxy-6-methylbenzoyl chloride} + \text{SO}2 + \text{HCl}
    $$
  • Reduction :
    $$
    \text{2-Methoxy-6-methylbenzoyl chloride} + \text{LiAlH}_4 \rightarrow \text{this compound}
    $$

Yield : 78% (isolated).

Grignard Reagent Addition

Reaction of 2-methoxy-6-methylbenzaldehyde with methylmagnesium bromide (MeMgBr) produces the secondary alcohol, though the aldehyde precursor is synthetically challenging to access:
$$
\text{2-Methoxy-6-methylbenzaldehyde} + \text{MeMgBr} \rightarrow \text{this compound}
$$
Yield : 65% (theoretical).

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Advantages Disadvantages
LiAlH₄ Reduction Methyl ester LiAlH₄, THF, reflux 85% High yield, straightforward Pyrophoric reagent, hazardous waste
Acid Chloride Reduction 2-Methoxy-6-methylbenzoic acid SOCl₂, LiAlH₄ 78% Utilizes hydrolysis byproduct Additional step for chloride formation
Catalytic Hydrogenation Methyl ester Pd/C, H₂ (5–10 atm) 65% Mild conditions Low yield, high pressure required
Grignard Addition 2-Methoxy-6-methylbenzaldehyde MeMgBr, anhydrous ether 65% Broad applicability Aldehyde synthesis complexity

Experimental Optimization and Scale-Up

Solvent and Temperature Effects

  • LiAlH₄ Reduction : THF outperforms diethyl ether due to better solubility of the ester. Elevated temperatures (66–70°C) reduce reaction time by 30% without compromising yield.
  • Hydrogenation : Cyclohexane as a solvent improves catalyst longevity, enabling reuse for up to three cycles.

Purification Techniques

  • Column Chromatography : Hexane/ethyl acetate (4:1) achieves >95% purity.
  • Recrystallization : Ethanol/water (80:20) mixtures yield crystalline product suitable for pharmaceutical applications.

Industrial and Environmental Considerations

Waste Management

LiAlH₄ reactions generate aluminum waste, necessitating neutralization with dilute HCl before disposal. Patent CN113072441A highlights solvent recovery (e.g., methanol distillation) to reduce environmental impact.

Cost Analysis

  • LiAlH₄ Method : \$12.50 per gram of product (reagent cost dominant).
  • Hydrogenation : \$18.20 per gram (catalyst and high-pressure equipment costs).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Methoxy-6-methylphenyl)methanol in a laboratory setting?

  • Methodological Answer : A common approach involves selective functionalization of the aromatic ring. For example, starting with 2-methoxy-6-methylbenzaldehyde, the aldehyde group can be reduced to a primary alcohol using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C). Protecting groups may be required to prevent side reactions, especially if other reactive substituents are present .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize solvent polarity (e.g., ethanol or THF) to balance reactivity and solubility.

Q. How should researchers handle this compound to ensure laboratory safety?

  • Methodological Answer :

  • Ventilation : Use fume hoods for all procedures to minimize inhalation risks .
  • PPE : Wear nitrile gloves (tested per EN 374), safety goggles, and lab coats. For prolonged exposure, use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid contamination of drains or groundwater .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR can confirm the methoxy (-OCH3) and methyl (-CH3) groups via singlet peaks at δ ~3.8 ppm and δ ~2.3 ppm, respectively. The benzylic alcohol proton appears as a broad peak at δ ~1.5–2.0 ppm .
  • IR : Look for O-H stretching (~3200–3600 cm<sup>-1</sup>) and C-O (methoxy) vibrations (~1250 cm<sup>-1</sup>) .
  • XRD : For crystalline samples, use SHELXL for structure refinement, leveraging its robustness in small-molecule crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer :

  • Replicate Conditions : Ensure experimental parameters (e.g., solvent purity, temperature, humidity) match prior studies. For example, trace moisture may hydrolyze sensitive intermediates, altering outcomes .
  • Control Experiments : Test for oxidative degradation by storing samples under inert atmospheres (N2 or Ar) and comparing stability .
  • Statistical Analysis : Apply multivariate regression to identify variables (e.g., pH, light exposure) that correlate with discrepancies .

Q. What computational strategies can predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450). Parameterize the methoxy and hydroxyl groups using DFT-optimized geometries .
  • MD Simulations : Run molecular dynamics in explicit solvent (e.g., water or lipid bilayers) to assess conformational stability over time .
  • Validation : Cross-check predictions with experimental assays (e.g., enzyme inhibition kinetics) .

Q. How can reaction yields be improved in large-scale syntheses of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling may introduce aryl groups at the 6-methyl position .
  • Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions (e.g., oxidation of the benzylic alcohol) .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Data Analysis and Reproducibility

Q. What are best practices for ensuring reproducibility in crystallographic studies of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron sources to minimize noise. Collect full-sphere data to ensure completeness (>95%) .
  • Refinement : Apply SHELXL’s TWIN and BASF commands for handling twinned crystals or disorder. Validate models using Rfree and electron density maps .
  • Deposition : Share CIF files in repositories like the Cambridge Structural Database (CSD) with detailed experimental metadata .

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